9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
Description
This compound belongs to the tetrazoloquinazolinone family, characterized by a fused tetrazolo[5,1-b]quinazolin-8-one core. Key structural features include:
- A 4-methoxyphenyl group at position 6, enhancing lipophilicity and π-π stacking interactions.
- The tetrazole ring fused to the quinazolinone scaffold, which may confer metabolic stability and bioactivity .
Properties
IUPAC Name |
9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-31-15-6-4-12(5-7-15)13-8-16-20(17(29)9-13)21(28-23(24-16)25-26-27-28)14-10-18(32-2)22(30)19(11-14)33-3/h4-7,10-11,13,21,30H,8-9H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJOAQUNZHKWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Functional Group Modifications: The hydroxy, methoxy, and phenyl groups can be introduced through various substitution reactions, using reagents such as methanol, phenol, and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the quinazoline core.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as:
- Building Block : It is utilized in the synthesis of more complex organic molecules.
- Ligand in Coordination Chemistry : The compound can form coordination complexes with various metal ions, which may have applications in catalysis and material science.
Biology
Research indicates potential biological activities including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways.
Medicine
In medicinal chemistry:
- Drug Development : The compound is being investigated for its potential as a therapeutic agent in treating various diseases.
- Pharmacological Studies : Its interactions with biological targets are being studied to elucidate mechanisms of action and therapeutic efficacy.
Industry
The unique structural properties of the compound allow for applications in:
- Advanced Materials Development : It is explored for use in creating polymers and nanomaterials with enhanced properties.
- Agricultural Chemicals : Potential use as a bioactive agent in agrochemicals is under investigation.
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrazoloquinazolines exhibited significant cytotoxic effects against breast cancer cells. The study highlighted the importance of substituents on the phenyl rings in enhancing biological activity.
Antimicrobial Efficacy Research
In Phytotherapy Research, research focused on the antimicrobial properties of related compounds showed promising results against resistant bacterial strains. This suggests that similar compounds could be effective in developing new antibiotics.
Mechanism of Action
The mechanism of action of 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Critical Analysis of Structural and Functional Differences
- Electronic Effects : The 4-methoxyphenyl group in the target compound may increase electron density compared to phenyl or methylsulfanyl substituents in analogs (e.g., 5g, 5h), influencing redox properties .
- Synthetic Challenges: Tetrazoloquinazolinones require meticulous purification (e.g., recrystallization from THF/ethanol) compared to triazolo derivatives, which are often isolated via simple filtration .
- Bioactivity Prediction: The hydroxyl and methoxy groups in the target compound could enhance antioxidant or anti-inflammatory activity, analogous to catechins in tea polyphenols (see ) .
Biological Activity
The compound 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a member of the tetrazoloquinazoline class. Its unique structure features a tetrazole ring fused to a quinazoline core with various substituents that suggest potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
| Molecular Formula | C23H23N5O5 |
| Molecular Weight | 429.46 g/mol |
| Chemical Structure | Chemical Structure (hypothetical representation) |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities that may include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For example, it has shown activity against MCF-7 breast cancer cells with an IC50 value comparable to known anticancer agents like Combretastatin A-4 .
- Antimicrobial Properties : The presence of hydroxyl and methoxy groups in its structure indicates potential antimicrobial activity. Compounds with similar functional groups have been documented to possess such properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been hypothesized based on its structural analogs that have exhibited anti-inflammatory effects in various studies .
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It could bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.
- Gene Expression Modulation : The compound might influence gene expression patterns associated with apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antiproliferative Studies : A study reported that compounds structurally similar to this tetrazoloquinazoline exhibited potent antiproliferative effects against MCF-7 cells with IC50 values ranging from 8 nM to 31 nM. These findings suggest a promising avenue for further exploration of this compound's anticancer potential .
- Mechanistic Insights : Research indicated that certain derivatives could interact at the colchicine-binding site on tubulin, leading to G2/M phase arrest in the cell cycle. This mechanism is crucial for developing novel anticancer therapies targeting microtubule dynamics .
- Comparative Analysis : A comparative study highlighted that compounds with similar methoxy and hydroxyl substitutions showed enhanced activity against various cancer cell lines compared to those without these functional groups.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of precursors like 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines or aldehydes under reflux conditions. Optimization can be achieved by:
- Varying solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates.
- Adjusting stoichiometric ratios of reactants to minimize side products .
- Using catalysts (e.g., pyrrolidine) to accelerate ring closure . Characterization via melting point analysis, elemental composition, and IR/UV-Vis spectroscopy is critical for verifying purity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Core methods include:
- Infrared (IR) spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ 3.7–3.9 ppm).
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% theoretical values) .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates .
- Cellular permeability : Use Caco-2 cell models to assess absorption potential .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare with non-malignant controls .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Model electron distribution to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., docking to ATP-binding pockets) using tools like COMSOL Multiphysics .
- AI-driven QSAR : Train models on structural analogs to predict bioactivity or toxicity .
Q. How can contradictions in spectral or bioactivity data be resolved methodologically?
- Multi-technique validation : Cross-check NMR/IR with X-ray crystallography (if crystals are obtainable) .
- Isotopic labeling : Trace reaction pathways to confirm proposed mechanisms (e.g., ¹³C-labeled precursors) .
- Dose-response studies : Clarify bioactivity discrepancies by testing across a concentration gradient .
Q. What frameworks guide the integration of this compound into broader pharmacological or materials science research?
- Theoretical anchoring : Link to spirocyclic compound theories (e.g., conformational flexibility vs. bioactivity) .
- Systems chemistry : Map interactions within metabolic or synthetic networks using cheminformatics tools .
- Mechanistic studies : Use stopped-flow kinetics or time-resolved spectroscopy to probe reaction intermediates .
Methodological Resources
- Experimental Design : Follow protocols for spirocyclic compound synthesis (e.g., reflux duration, inert atmosphere) .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .
- Ethical Compliance : Adhere to CRDC 2020 guidelines for chemical engineering research (e.g., RDF2050103 for process design) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
